molecular formula C16H12BrN3O2S B2694398 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide CAS No. 896018-96-5

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide

Número de catálogo B2694398
Número CAS: 896018-96-5
Peso molecular: 390.26
Clave InChI: WRJAJDWEERTJSV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide, also known as BPOA, is a chemical compound that has gained significant attention in recent years due to its potential for use in scientific research. BPOA is a heterocyclic compound that contains an oxadiazole ring and a phenylsulfanylacetamide group, which makes it a unique and versatile chemical for various applications.

Aplicaciones Científicas De Investigación

Computational and Pharmacological Potential

A study by M. Faheem (2018) on heterocyclic 1,3,4-oxadiazole derivatives, which share a structural similarity with N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide, investigated their computational and pharmacological potential. These compounds demonstrated moderate inhibitory effects across various assays, indicating their potential for tumor inhibition, antioxidant, analgesic, and anti-inflammatory applications. The research suggests the significant pharmacological versatility of oxadiazole derivatives, including potential anticancer properties (Faheem, 2018).

Antimicrobial and Hemolytic Activity

Gul et al. (2017) prepared a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which were tested for their antimicrobial and hemolytic activities. The compounds exhibited activity against selected microbial species, suggesting the potential of oxadiazole derivatives as antimicrobial agents with less toxicity, which could be considered for further biological screening and application trials (Gul et al., 2017).

Antibacterial Study of N-substituted Derivatives

Research by Khalid et al. (2016) on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showed that these compounds exhibited moderate to significant antibacterial activity. This indicates the potential of such derivatives in developing new antibacterial agents (Khalid et al., 2016).

Antimicrobial Activity and Cytotoxicity

Kaplancıklı et al. (2012) synthesized N-(Benzothiazol-2-yl)-2-[[5-substituted-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide derivatives and screened them for antimicrobial activities and cytotoxic effects. The study demonstrated that these compounds, which are related to this compound, possess significant antimicrobial properties with varying cytotoxic effects, highlighting their potential as antimicrobial agents with specific cytotoxicity profiles (Kaplancıklı et al., 2012).

Glutaminase Inhibition for Cancer Therapy

Shukla et al. (2012) explored the design, synthesis, and pharmacological evaluation of BPTES analogs as glutaminase inhibitors. Although not directly mentioning this compound, this study illustrates the broader context of research into oxadiazole derivatives for cancer therapy, highlighting their potential in targeting metabolic pathways crucial for cancer cell survival (Shukla et al., 2012).

Propiedades

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2S/c17-12-8-6-11(7-9-12)15-19-20-16(22-15)18-14(21)10-23-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJAJDWEERTJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.